An In-depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline
An In-depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and chemical databases contain limited information regarding the specific chemical properties and experimental protocols for 5,8-Dibromo-2,3-dichloroquinoxaline. This guide compiles the available data and provides general methodologies for quinoxaline synthesis and analysis that may be applicable. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.
Core Chemical Properties
Currently, detailed experimental data for 5,8-Dibromo-2,3-dichloroquinoxaline is scarce. The following table summarizes the fundamental chemical identifiers available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₈H₂Br₂Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 356.83 g/mol | --INVALID-LINK-- |
| CAS Number | 2411440-38-3 | --INVALID-LINK-- |
| IUPAC Name | 5,8-dibromo-2,3-dichloroquinoxaline | --INVALID-LINK-- |
| SMILES | ClC1=NC2=C(Br)C=CC(Br)=C2N=C1Cl | --INVALID-LINK-- |
| Purity | 95% | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |
Note: Properties such as melting point, boiling point, and detailed solubility data are not currently available in public databases.
Potential Synthetic Pathways
A generalized workflow for such a synthesis is proposed below.
Figure 1. A proposed synthetic workflow for 5,8-Dibromo-2,3-dichloroquinoxaline.
Experimental Protocol: General Synthesis of Quinoxaline-2,3-diones
The formation of the quinoxaline core is a common and well-documented reaction. A general procedure involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
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4,5-Dibromo-1,2-phenylenediamine
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Diethyl oxalate
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Ethanol
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Hydrochloric acid (catalytic amount)
Procedure:
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Dissolve 4,5-Dibromo-1,2-phenylenediamine in ethanol in a round-bottom flask.
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Add diethyl oxalate to the solution.
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Add a catalytic amount of hydrochloric acid.
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product, 5,8-Dibromoquinoxaline-2,3-dione, should precipitate out of the solution.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: General Chlorination of Quinoxaline-2,3-diones
The conversion of the dione to the dichloro derivative is typically achieved using a strong chlorinating agent.
Materials:
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5,8-Dibromoquinoxaline-2,3-dione
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Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
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In a fume hood, carefully add 5,8-Dibromoquinoxaline-2,3-dione to an excess of phosphorus oxychloride or thionyl chloride in a round-bottom flask equipped with a reflux condenser.
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Add a catalytic amount of DMF.
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Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.
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The crude 5,8-Dibromo-2,3-dichloroquinoxaline will precipitate.
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Collect the solid by filtration, wash thoroughly with water, and dry.
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Purify the crude product by recrystallization or column chromatography.
Potential Reactivity and Applications in Drug Development
The chemical structure of 5,8-Dibromo-2,3-dichloroquinoxaline suggests several avenues for its use as a versatile building block in medicinal chemistry. The two chlorine atoms are expected to be susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further diversity.
Figure 2. Potential reactivity and applications of 5,8-Dibromo-2,3-dichloroquinoxaline.
The quinoxaline scaffold is a known pharmacophore present in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. The diverse substitution patterns achievable from 5,8-Dibromo-2,3-dichloroquinoxaline make it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the expected features in various spectroscopic analyses can be predicted based on the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons on the benzene ring. The chemical shift of this singlet would likely be in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the bromine and nitrogen atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be more complex. It is expected to show four distinct signals in the aromatic region: one for the two equivalent bromine-bearing carbons, one for the two equivalent carbons adjacent to the pyrazine ring, one for the two equivalent chlorine-bearing carbons in the pyrazine ring, and one for the two equivalent carbons at the ring fusion.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine and two chlorine atoms. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (356.83), with additional peaks corresponding to the different isotopic combinations of Br and Cl.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C=N stretching of the pyrazine ring (around 1600-1650 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). Aromatic C-H stretching may be observed above 3000 cm⁻¹.
Safety and Handling
Specific safety data for 5,8-Dibromo-2,3-dichloroquinoxaline is not available. However, based on its structure, it should be handled with care. Halogenated aromatic compounds can be toxic and irritants. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
